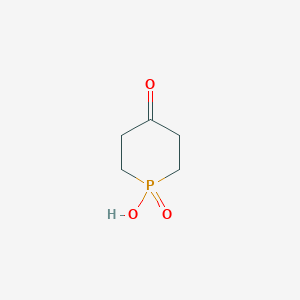

1-Hydroxyphosphinan-4-one 1-oxide

Description

1-Hydroxyphosphinan-4-one 1-oxide is a phosphorus-containing heterocyclic compound characterized by a six-membered phosphacyclohexane ring (phosphinan core) with a hydroxyl group at position 1 and a ketone group at position 3. The molecule also features a phosphoryl (P=O) group, which contributes to its polar and electron-deficient nature. This structural framework places it within the broader family of phospholane and phosphorinane oxides, but its unique substitution pattern distinguishes it from simpler congeners. The hydroxyl and ketone groups likely influence its electronic properties, solubility, and reactivity, making it a candidate for applications in organic synthesis, catalysis, or as a ligand in coordination chemistry .

Properties

Molecular Formula |

C5H9O3P |

|---|---|

Molecular Weight |

148.10 g/mol |

IUPAC Name |

1-hydroxy-1-oxo-1λ5-phosphinan-4-one |

InChI |

InChI=1S/C5H9O3P/c6-5-1-3-9(7,8)4-2-5/h1-4H2,(H,7,8) |

InChI Key |

BJFVPBBNKHOEIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CP(=O)(CCC1=O)O |

Origin of Product |

United States |

Preparation Methods

Intramolecular Dieckmann Condensation: The most common synthetic route involves intramolecular Dieckmann condensation. Starting from 3,3’-thiodipropanoates, this method yields 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are subsequently hydrolyzed and decarboxylated to form the desired compound .

Addition of Hydrogen Sulfide to Divinyl Ketones: Another effective approach is the double addition of hydrogen sulfide or its derivatives (hydrosulfide or sodium sulfide) to divinyl ketones. This method leads to stereoselective formation of tetrahydrothiopyran-4-ones .

Chemical Reactions Analysis

1-Hydroxyphosphinan-4-one 1-oxide can undergo various reactions:

Oxidation: It can be oxidized to form related sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions. Common reagents include NaOMe, NaH, NaSH, and halides. The major products depend on the specific reaction conditions.

Scientific Research Applications

1-Hydroxyphosphinan-4-one 1-oxide finds applications in:

Chemistry: As a building block for organic synthesis.

Biology: Potential antitumor, antibacterial, and antifungal properties.

Medicine: Inhibitors of phosphodiesterase and β-secretase BACE1.

Industry: Precursors to natural product analogs.

Mechanism of Action

The exact mechanism by which this compound exerts its effects varies depending on its specific application. It may interact with molecular targets and pathways relevant to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-hydroxyphosphinan-4-one 1-oxide can be contextualized by comparing it to related phosphorus heterocycles, including phospholene 1-oxide, dihydrophosphinine 1-oxide, and phosphabicyclic oxides.

Structural and Electronic Comparisons

- Phospholene 1-Oxide (5-Membered Ring): Phospholene 1-oxide derivatives, such as compound 6a (C₃H₅PO), feature a five-membered unsaturated phosphacycle with one double bond. However, the absence of hydroxyl or ketone substituents reduces polarity and hydrogen-bonding capacity relative to 1-hydroxyphosphinan-4-one 1-oxide .

Dihydrophosphinine 1-Oxide (6-Membered Ring):

Dihydrophosphinine 1-oxide (e.g., compound 7 ) shares the six-membered phosphacycle with 1-hydroxyphosphinan-4-one 1-oxide but contains a conjugated diene system. This conjugation stabilizes the aromatic character and enhances dipolarophilicity in cycloadditions. In contrast, the ketone and hydroxyl groups in 1-hydroxyphosphinan-4-one 1-oxide disrupt conjugation, reducing aromaticity but introducing electrophilic sites for nucleophilic attack .Phosphabicyclic Oxides (e.g., 1-Phosphabicyclo[2.2.1]heptane 1-Oxide):

Phosphabicyclic systems exhibit rigid, three-dimensional geometries due to fused ring systems. For example, compound 3 (C₆H₁₁PO) features a bicyclo[2.2.1]heptane framework, which confers thermal stability and resistance to ring-opening reactions. The constrained geometry contrasts with the flexibility of 1-hydroxyphosphinan-4-one 1-oxide, which may adopt multiple conformations in solution .

Reactivity in Cycloaddition and Fragmentation

- Cycloaddition Behavior: Phospholene 1-oxide (6a) and dihydrophosphinine 1-oxide (7) are established dienophiles in hetero-Diels–Alder reactions, forming fused P-heterocycles. For example, 6a reacts with thiochalcones to yield bicyclic P,S-heterocycles. The ketone group in 1-hydroxyphosphinan-4-one 1-oxide may similarly activate the molecule toward [4+2] cycloadditions, though steric hindrance from the hydroxyl group could modulate reactivity .

- Fragmentation Patterns: Electron impact studies on phosphabicyclic oxides (e.g., 3) reveal characteristic ethylene loss and rearrangements during mass spectrometric fragmentation. For instance, 1-ethylphospholane 1-oxide (1) undergoes ethylene elimination to form smaller phosphacycles. While analogous data for 1-hydroxyphosphinan-4-one 1-oxide are unavailable, its hydroxyl group may promote alternative fragmentation pathways, such as dehydration or keto-enol tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.